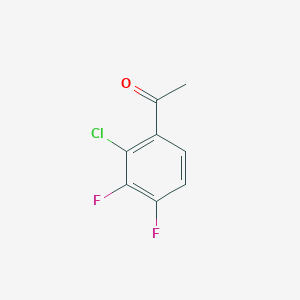

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one

説明

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with chlorine at position 2 and fluorine atoms at positions 3 and 4. Its molecular formula is C₈H₅ClF₂O, with a molecular weight of 190.57 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic acyl substitutions and condensation reactions .

特性

IUPAC Name |

1-(2-chloro-3,4-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)8(11)7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDVAZQXWUGWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogen-Directed Acylation via Metalation

A plausible route involves directed ortho metalation (DoM) of 3,4-difluorobenzene derivatives. By installing a temporary directing group (e.g., amide or sulfonyl), lithiation at the C2 position enables subsequent acylation. For example:

-

Directed Lithiation : Treat 3,4-difluoro-N,N-diethylbenzamide with LDA at −78°C to generate a lithiated species at C2.

-

Acylation : Quench with acetyl chloride to yield 1-(2-lithio-3,4-difluorophenyl)ethan-1-one.

-

Chlorination : Electrophilic chlorination using Cl₂ or NCS (N-chlorosuccinimide) introduces the C2 chloro group.

This method leverages the directing group’s ability to override the deactivation by fluorine, though subsequent deprotection steps may reduce overall yield.

Sequential Halogenation of Pre-acylated Intermediates

An alternative approach functionalizes a pre-acylated substrate:

-

Friedel-Crafts Acylation : React 1,2,3-trifluorobenzene with acetyl chloride under AlCl₃ catalysis. The acetyl group directs electrophilic substitution to the C4 position, yielding 1-(2,3-difluoro-4-acetylphenyl)ethane.

-

Chlorination : Treat with Cl₂ in FeCl₃ to substitute hydrogen at C2, yielding the target compound.

However, competing substitution patterns and over-chlorination necessitate rigorous temperature control (−10°C to 25°C) and stoichiometric moderation.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers regioselectivity. For instance:

-

Suzuki-Miyaura Coupling : React 2-chloro-3,4-difluorophenylboronic acid with acetyl chloride derivatives. Challenges include boronic acid stability and acetyl group compatibility.

-

Carbonylation : Utilize CO insertion with 2-chloro-3,4-difluoroiodobenzene and acetyl equivalents under Pd(OAc)₂ catalysis.

Comparative Analysis of Methodologies

Process Optimization and Industrial Feasibility

Patent CN107641072B emphasizes solvent selection (toluene, dichloromethane) and mild temperatures (20–75°C) for downstream reactions, which inform ketone synthesis. Key parameters include:

-

Solvent Polarity : Low-polarity solvents (toluene) favor electrophilic substitution by stabilizing charged intermediates.

-

Catalyst Recovery : Rh/Ir catalysts in the reduction step are costly, underscoring the need for high-yielding ketone synthesis to offset expenses.

Emerging Biocatalytic Approaches

Although patent CN109576313B focuses on ketoreductase-catalyzed alcohol synthesis, its principles suggest potential retro-engineering. Enzymatic oxidation of 2-chloro-1-(3,4-difluorophenyl)ethanol could theoretically yield the ketone, though this remains speculative without direct evidence.

化学反応の分析

Types of Reactions: 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

科学的研究の応用

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.

Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials

作用機序

The mechanism by which 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The chloro and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences in molecular properties, substituent effects, and applications between 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one and analogous compounds.

Table 1: Comparison of this compound with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- Chlorine vs. Bromine : The replacement of chlorine with bromine in 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one increases molecular weight (235.43 vs. 190.57 g/mol) and enhances leaving-group ability in substitution reactions due to bromine’s lower bond dissociation energy .

- Hydroxyl Group Influence : The introduction of a hydroxyl group in 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one improves solubility in polar solvents and enables hydrogen bonding, which is advantageous in drug design .

Physicochemical Properties

- Melting Points : While specific data for the target compound are unavailable, structurally related compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137–138°C , suggesting that halogen and fluorinated derivatives generally have higher thermal stability .

- Molecular Weight Trends : Brominated analogs (e.g., 235.43 g/mol) are heavier than chlorinated ones, impacting crystallization and solubility .

生物活性

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a chloro group and difluorophenyl moiety, suggests various interactions with biological targets, making it a candidate for further research.

- Molecular Formula : C8H5ClF2O

- Molecular Weight : 190.57 g/mol

- CAS Number : 51336-95-9

- IUPAC Name : 2-Chloro-1-(3,4-difluorophenyl)ethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and binding affinity to molecular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including cytotoxicity against cancer cell lines. Below are key findings from recent studies:

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

- HepG2 Cells : The compound showed an IC50 value of approximately 0.62 μM, indicating potent cytotoxicity compared to standard treatments such as Sorafenib (IC50 = 1.62 μM) .

Mechanistic Insights

Further investigations revealed that treatment with this compound led to:

- Cell Cycle Arrest : Induction of G2/M phase arrest in HepG2 cells.

- Apoptosis Induction : A significant increase in early-stage apoptosis was observed at higher concentrations (49.77% at 10 μM) .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute to its biological activity:

- Electron-Withdrawing Groups : The presence of chlorine and fluorine enhances lipophilicity and potential binding interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : A study highlighted its effectiveness in inhibiting HepG2 cell migration and colony formation, suggesting a role in cancer metastasis prevention .

- Kinase Inhibition Profiling : The compound demonstrated significant inhibitory activity against key kinases such as IGF1R (76.84% inhibition at 10 μM), indicating potential for targeted cancer therapy .

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation, where 2-chloro-3,4-difluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions like polyacylation .

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves positional isomers (e.g., 3-chloro-2,4-difluoro derivatives) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹³C and ¹⁹F NMR identify substituent positions. For example, carbonyl carbon (δ ~200 ppm) and fluorine coupling patterns confirm para/meta configurations .

- X-ray crystallography : SHELX programs refine crystal structures, resolving ambiguities in halogen positioning (e.g., distinguishing 2-chloro-3,4-difluoro from 3-chloro-2,4-difluoro isomers) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (C₈H₅ClF₂O, [M+H]⁺ = 190.01) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate skin/eye contact risks .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .

- Waste disposal : Halogenated waste must be segregated and processed via incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of halogenated aryl ketones?

Methodological Answer: Discrepancies often arise from isomerism or purity issues. Strategies include:

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Gaussian software models transition states to assess leaving group tendencies (Cl⁻ vs. F⁻). Chlorine’s lower electronegativity enhances nucleophilic displacement at the carbonyl-adjacent carbon .

- Solvent effects : COSMO-RS simulations predict reaction rates in polar aprotic solvents (e.g., DMF) .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

Methodological Answer:

Q. What strategies mitigate challenges in crystallizing fluorinated aromatic ketones for structural studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。